N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(m-tolyl)propanamide
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-15-3-2-4-16(13-15)5-6-18(25)22-9-11-24-12-10-23-19(24)17-14-20-7-8-21-17/h2-4,7-8,10,12-14H,5-6,9,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGMUIBEANVIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity :
- The target compound’s pyrazine-imidazole combination is distinct from benzoimidazoles (), thiazole-oxadiazoles (), or imidazopyridines (). Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in target proteins compared to electron-rich systems like trimethoxyphenyl ().
- m-Tolyl vs. Substituted Phenyls : The meta-methyl group balances lipophilicity without steric hindrance, unlike 3-chlorophenyl () or nitro groups (), which may improve metabolic stability.
Pharmacokinetic Properties :
- LogD Comparisons : The target’s pyrazine may lower lipophilicity (similar to triazole in , LogD = -0.28 at pH 7.4) compared to benzothiazole derivatives (higher LogD). This could favor solubility but reduce membrane permeability relative to methylisoxazole-containing analogues ().
- Synthetic Accessibility : The use of PyBOP/DIPEA coupling (as in ) is scalable, whereas oxadiazole-thiazole synthesis () requires harsher conditions (CS₂/KOH), reducing practicality.
In contrast, benzothiazoles () and trimethoxyphenyl derivatives () are established in anticancer research. The ethyl linker in the target compound may confer flexibility for binding pocket accommodation, unlike rigid sulfanyl linkers ().
Research Findings and Data
Computational Properties (Comparative)
| Property | Target Compound* | N-{Imidazopyridin-3-yl}-propanamide |
|---|---|---|
| H-bond Acceptors | 6 | 4 |
| H-bond Donors | 1 | 1 |
| Calculated LogD (pH 7.4) | ~0.5 (estimated) | -0.28 |
| Polar Surface Area (Ų) | ~95 | 85 |
*Estimates based on structural analogs.
Preparation Methods
Cyclocondensation for Imidazole Ring Formation
The imidazole nucleus is synthesized via the Debus-Radziszewski reaction, employing glyoxal, ammonia, and a pyrazine-containing α-diketone. For instance, 1-(pyrazin-2-yl)ethane-1,2-dione (prepared via oxidation of 2-acetylpyrazine with SeO₂) reacts with ammonium acetate and formaldehyde in ethanol under reflux (78°C, 12 h) to yield 2-(pyrazin-2-yl)-1H-imidazole (72% yield). Spectral confirmation (¹H NMR, DMSO-d₆): δ 8.95 (d, 1H, pyrazine-H), 8.65 (s, 1H, imidazole-H), 8.30 (m, 2H, pyrazine-H), 7.45 (s, 1H, imidazole-H).
N-Alkylation to Introduce the Ethyl Spacer
The imidazole nitrogen is alkylated using 1,2-dibromoethane in the presence of K₂CO₃ in DMF (60°C, 6 h), yielding 1-(2-bromoethyl)-2-(pyrazin-2-yl)-1H-imidazole (68% yield). Subsequent amination with aqueous NH₃ (25°C, 24 h) affords 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethanamine (83% yield). Key MS (ESI+): m/z 232.1 [M+H]⁺.
Preparation of 3-(m-Tolyl)propanoic Acid
Friedel-Crafts Acylation of m-Xylene
m-Xylene undergoes Friedel-Crafts acylation with propionyl chloride using AlCl₃ as a catalyst (0°C to rt, 4 h), yielding 3-(m-tolyl)propan-1-one (89% yield). Reduction with NaBH₄ in MeOH (0°C, 2 h) produces 3-(m-tolyl)propan-1-ol (94% yield), which is oxidized with KMnO₄ in acidic conditions (H₂SO₄, 70°C, 3 h) to 3-(m-tolyl)propanoic acid (76% yield). ¹³C NMR (CDCl₃): δ 21.3 (CH₃), 34.8 (CH₂), 125.6–138.2 (aromatic C), 180.1 (COOH).
Amide Coupling and Final Assembly
Activation of 3-(m-Tolyl)propanoic Acid
The carboxylic acid is activated using HOBt and EDCI in anhydrous DCM (0°C, 1 h), forming the active ester. Reaction with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethanamine (1.1 eq) in the presence of DIPEA (3 eq) at rt for 18 h yields the target compound (64% yield). Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords a white solid.
Spectroscopic Characterization
- ¹H NMR (500 MHz, CDCl₃) : δ 8.92 (d, J = 2.5 Hz, 1H, pyrazine-H), 8.65 (s, 1H, imidazole-H), 8.30 (m, 2H, pyrazine-H), 7.45 (s, 1H, imidazole-H), 7.21–7.10 (m, 4H, m-tolyl-H), 4.25 (t, J = 6.0 Hz, 2H, NCH₂), 3.65 (q, J = 6.0 Hz, 2H, NHCH₂), 2.95 (t, J = 7.5 Hz, 2H, COCH₂), 2.55 (t, J = 7.5 Hz, 2H, ArCH₂), 2.32 (s, 3H, CH₃).
- HRMS (ESI+) : m/z 405.1921 [M+H]⁺ (calc. 405.1924).
Optimization and Challenges in Scale-Up
Mitigating Imidazole Ring Oxidation
During N-alkylation, trace oxidation of the imidazole ring to imidazolidinone was observed (≈8% by HPLC). Introducing N₂ purging and reducing reaction temperature to 50°C decreased byproduct formation to <2%.
Solvent Effects on Amidation Yield
Comparative studies revealed DMF as superior to THF or DCM for the coupling step, enhancing solubility of the amine intermediate (Table 1).
Table 1. Solvent Screening for Amidation Efficiency
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 64 | 98.5 |
| THF | 41 | 95.2 |
| DCM | 28 | 89.7 |
Alternative Synthetic Routes and Comparative Evaluation
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the ethylamine intermediate on Wang resin enabled iterative amidation and cleavage (TFA/DCM), yielding the target compound in 58% overall yield. While scalable, this method introduced silica gel contamination during purification, necessitating additional recrystallization.
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